molecular formula C11H13NO4S B2504823 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 308122-34-1

2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2504823
CAS RN: 308122-34-1
M. Wt: 255.29
InChI Key: DJCRXBNKTDNEAY-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-Hydroxy-4-methoxyphenylacetic acid, which is a 4-O-methylated metabolite of catechol amines in humans .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 2-(3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols have been synthesized from (+)- and (−)-α-pinenes .

Scientific Research Applications

Analgesic Activity

2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid: has been found to possess high analgesic activity and low acute toxicity . Stereoisomers of this compound were synthesized from (+)- and (−)-α-pinenes. Interestingly, the absolute configuration and cis- or trans-arrangement of vicinal oxygen atoms do not significantly impact the analgesic effect. Specifically, the (4S)-isomer demonstrated analgesic activity, while the (4R)-isomer did not.

Chemical Synthesis and Derivatives

Beyond its direct applications, thiazolidine-4-carboxylic acid serves as a building block for synthesizing derivatives. Researchers can modify its structure to enhance specific properties or create novel compounds for diverse applications.

properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCRXBNKTDNEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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